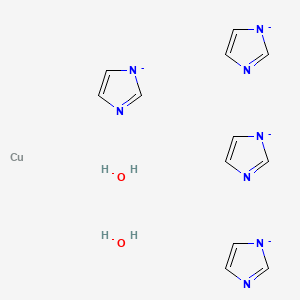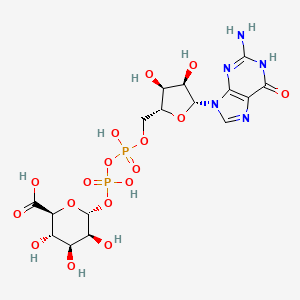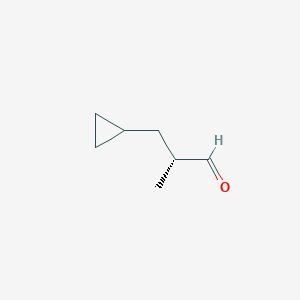
(2R)-3-cyclopropyl-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-cyclopropyl-2-methylpropanal is an organic compound characterized by a cyclopropyl group attached to a methylpropanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-cyclopropyl-2-methylpropanal typically involves the use of commercially available starting materials. One common synthetic route includes the reaction of N-benzyl glycine ethyl ester with epichlorohydrin, followed by intramolecular oxirane ring opening to yield the desired product . The reaction conditions often involve the use of potassium carbonate and dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-cyclopropyl-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various halogenated derivatives.
Scientific Research Applications
(2R)-3-cyclopropyl-2-methylpropanal has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-3-cyclopropyl-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and metabolic processes. The cyclopropyl group may contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-hydroxyproline: A structurally related compound with hydroxyl groups.
(2R,6R)-Hydroxynorketamine: Shares a similar cyclopropyl structure but with different functional groups.
(2R,4′R,8′R)-α-tocopherol: Contains a cyclopropyl group and is used in different applications.
Uniqueness
(2R)-3-cyclopropyl-2-methylpropanal is unique due to its specific structural configuration and the presence of both cyclopropyl and aldehyde groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2R)-3-cyclopropyl-2-methylpropanal |
InChI |
InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
NOQCSSAEKDLHCI-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC1CC1)C=O |
Canonical SMILES |
CC(CC1CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


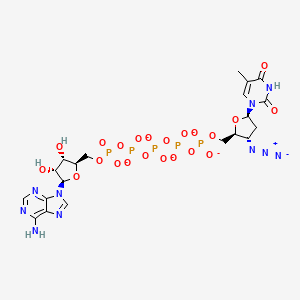
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
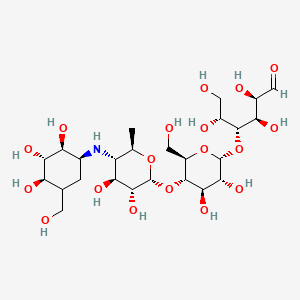
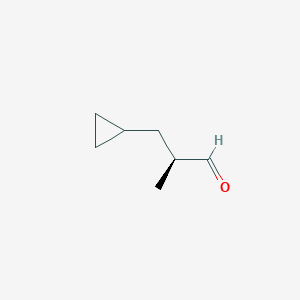
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776959.png)
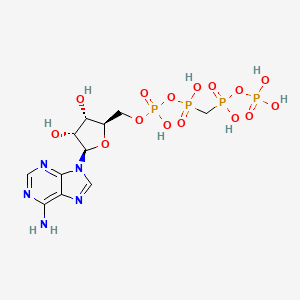
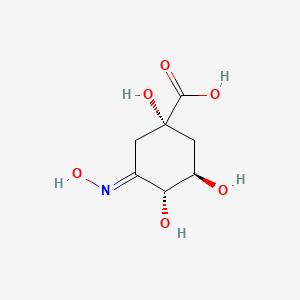
![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)
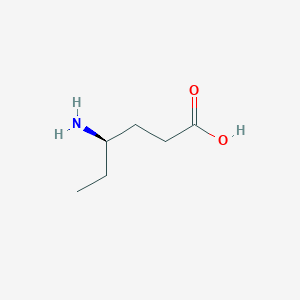
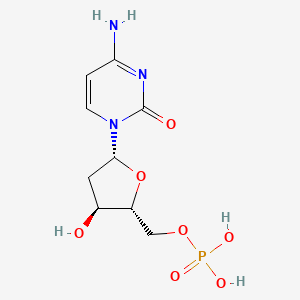
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)
